2-(Methylsulfonyl)-2-azaspiro[3.5]nonan-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylsulfonyl)-2-azaspiro[3.5]nonan-7-one is a chemical compound with the molecular formula C8H16N2O2S and a molar mass of 204.29 g/mol . This compound is part of the spiro compound family, characterized by a unique bicyclic structure where two rings are connected through a single atom.
Vorbereitungsmethoden
The synthesis of 2-(Methylsulfonyl)-2-azaspiro[3.5]nonan-7-one involves several steps. One common synthetic route includes the reaction of a suitable azaspiro compound with a methylsulfonyl chloride under basic conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2-(Methylsulfonyl)-2-azaspiro[3.5]nonan-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur, where the methylsulfonyl group is replaced by other nucleophiles like amines or thiols.
Wissenschaftliche Forschungsanwendungen
2-(Methylsulfonyl)-2-azaspiro[3.5]nonan-7-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 2-(Methylsulfonyl)-2-azaspiro[3.5]nonan-7-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique spiro structure allows it to fit into specific binding pockets of target proteins, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
2-(Methylsulfonyl)-2-azaspiro[3.5]nonan-7-one can be compared with other spiro compounds such as:
2,7-Diazaspiro[3.5]nonan-2-yl derivatives: These compounds also exhibit biological activities and are studied for their potential therapeutic applications.
7-Azaspiro[3.5]nonan-2-amine, 7-(methylsulfonyl): This compound shares a similar core structure but differs in functional groups, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H15NO3S |
---|---|
Molekulargewicht |
217.29 g/mol |
IUPAC-Name |
2-methylsulfonyl-2-azaspiro[3.5]nonan-7-one |
InChI |
InChI=1S/C9H15NO3S/c1-14(12,13)10-6-9(7-10)4-2-8(11)3-5-9/h2-7H2,1H3 |
InChI-Schlüssel |
KZPVVYUKMSETPP-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)N1CC2(C1)CCC(=O)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.